H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH
H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH
Brand Name:
Vulcanchem
CAS No.:
126370-52-3
VCID:
VC0141219
InChI:
InChI=1S/C85H149N31O24/c1-17-40(8)61(87)77(134)103-44(12)67(124)101-43(11)66(123)98-35-58(119)107-51(24-21-29-96-84(90)91)73(130)116-65(48(16)117)78(135)99-36-59(120)106-50(23-20-28-95-83(88)89)71(128)108-52(25-22-30-97-85(92)93)72(129)109-53(26-27-57(86)118)70(127)102-46(14)69(126)114-63(41(9)18-2)80(137)112-55(32-49-34-94-37-100-49)74(131)110-56(33-60(121)122)76(133)115-64(42(10)19-3)81(138)111-54(31-38(4)5)75(132)113-62(39(6)7)79(136)104-45(13)68(125)105-47(15)82(139)140/h34,37-48,50-56,61-65,117H,17-33,35-36,87H2,1-16H3,(H2,86,118)(H,94,100)(H,98,123)(H,99,135)(H,101,124)(H,102,127)(H,103,134)(H,104,136)(H,105,125)(H,106,120)(H,107,119)(H,108,128)(H,109,129)(H,110,131)(H,111,138)(H,112,137)(H,113,132)(H,114,126)(H,115,133)(H,116,130)(H,121,122)(H,139,140)(H4,88,89,95)(H4,90,91,96)(H4,92,93,97)
SMILES:
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Molecular Formula:
C85H149N31O24
Molecular Weight:
1989.32
H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH
CAS No.: 126370-52-3
Cat. No.: VC0141219
Molecular Formula: C85H149N31O24
Molecular Weight: 1989.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126370-52-3 |
|---|---|
| Molecular Formula | C85H149N31O24 |
| Molecular Weight | 1989.32 |
| IUPAC Name | 3-[[2-[[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]propanoylamino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C85H149N31O24/c1-17-40(8)61(87)77(134)103-44(12)67(124)101-43(11)66(123)98-35-58(119)107-51(24-21-29-96-84(90)91)73(130)116-65(48(16)117)78(135)99-36-59(120)106-50(23-20-28-95-83(88)89)71(128)108-52(25-22-30-97-85(92)93)72(129)109-53(26-27-57(86)118)70(127)102-46(14)69(126)114-63(41(9)18-2)80(137)112-55(32-49-34-94-37-100-49)74(131)110-56(33-60(121)122)76(133)115-64(42(10)19-3)81(138)111-54(31-38(4)5)75(132)113-62(39(6)7)79(136)104-45(13)68(125)105-47(15)82(139)140/h34,37-48,50-56,61-65,117H,17-33,35-36,87H2,1-16H3,(H2,86,118)(H,94,100)(H,98,123)(H,99,135)(H,101,124)(H,102,127)(H,103,134)(H,104,136)(H,105,125)(H,106,120)(H,107,119)(H,108,128)(H,109,129)(H,110,131)(H,111,138)(H,112,137)(H,113,132)(H,114,126)(H,115,133)(H,116,130)(H,121,122)(H,139,140)(H4,88,89,95)(H4,90,91,96)(H4,92,93,97) |
| Standard InChI Key | HXPQOINZWQQAME-RCRMGKKBSA-N |
| SMILES | CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator